cholesterol n-heptyl carbonate

Description

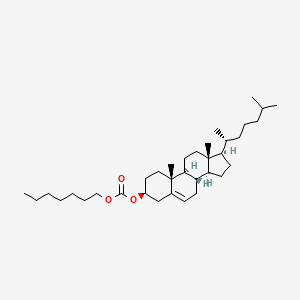

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O3/c1-7-8-9-10-11-23-37-33(36)38-28-19-21-34(5)27(24-28)15-16-29-31-18-17-30(26(4)14-12-13-25(2)3)35(31,6)22-20-32(29)34/h15,25-26,28-32H,7-14,16-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXXPUMMZEWSU-SJTWHRLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659857 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-81-9 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(heptyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl heptyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cholesterol n-Heptyl Carbonate from Cholesteryl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol n-heptyl carbonate, a cholesteric liquid crystal, holds significant promise in the development of advanced drug delivery systems and thermo-sensitive materials. Its synthesis from the readily available starting materials, cholesteryl chloroformate and n-heptanol, is a critical process for researchers in materials science and pharmaceutical development. This comprehensive technical guide provides a detailed exploration of the synthesis, purification, and characterization of cholesterol n-heptyl carbonate. It elucidates the underlying chemical principles, offers a step-by-step experimental protocol, and discusses the instrumental analysis techniques essential for verifying the product's identity and purity. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and application of cholesterol derivatives.

Introduction

Cholesterol and its derivatives are fundamental components in various biological and technological applications. Their unique molecular structure, comprising a rigid steroid core and a flexible alkyl chain, imparts amphiphilic properties that are crucial for the formation of cell membranes and have been exploited in the design of drug delivery vehicles. The modification of cholesterol's hydroxyl group allows for the synthesis of a diverse range of compounds with tailored properties.

Cholesteryl n-heptyl carbonate is a notable derivative that exhibits liquid crystalline properties. Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, making them highly responsive to external stimuli such as temperature.[1] This characteristic makes cholesteryl n-heptyl carbonate a valuable component in the formulation of thermochromic materials and stimuli-responsive drug delivery systems.[2] The synthesis of this compound involves the reaction of cholesteryl chloroformate with n-heptanol, a nucleophilic substitution reaction that forms a carbonate linkage. Understanding the nuances of this synthesis is paramount for producing a high-purity product suitable for its intended applications.

Reaction Mechanism and Stoichiometry

The synthesis of cholesterol n-heptyl carbonate from cholesteryl chloroformate and n-heptanol proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the hydroxyl group in n-heptanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cholesteryl chloroformate. This is followed by the elimination of a chloride ion, which is subsequently scavenged by a base, typically pyridine, to drive the reaction to completion and neutralize the hydrochloric acid byproduct.

Table 1: Reactant Properties and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Cholesteryl Chloroformate | C₂₈H₄₅ClO₂ | 449.10 | 1 |

| n-Heptanol | C₇H₁₆O | 116.20 | 1.2 |

| Pyridine | C₅H₅N | 79.10 | 1.5 |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of cholesterol n-heptyl carbonate.

Materials and Equipment

-

Cholesteryl chloroformate (98% purity)

-

n-Heptanol (99% purity)

-

Pyridine (anhydrous, 99.8%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Ethanol (95%)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography (60-120 mesh)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel coated)

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cholesteryl chloroformate (1 equivalent) in anhydrous dichloromethane (100 mL).

-

Addition of Reactants: To this solution, add n-heptanol (1.2 equivalents) followed by the slow, dropwise addition of anhydrous pyridine (1.5 equivalents) from a dropping funnel at room temperature with continuous stirring.

-

Reaction: The reaction mixture is then heated to reflux (approximately 40°C for DCM) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The disappearance of the cholesteryl chloroformate spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash successively with 5% hydrochloric acid (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude cholesterol n-heptyl carbonate is purified by recrystallization.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized cholesterol n-heptyl carbonate should be confirmed using various analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product.

-

Stationary Phase: Silica gel coated plates

-

Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v)

-

Visualization: UV light (254 nm) and/or staining with a phosphomolybdic acid solution followed by heating.

The product, being more nonpolar than the starting alcohol, will have a higher Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

¹H NMR: Key signals to identify include the protons of the heptyl chain, the methine proton at the C3 position of the cholesterol backbone, and the vinyl proton at the C6 position. The protons of the methylene group adjacent to the carbonate oxygen in the heptyl chain are expected to show a downfield shift compared to those in n-heptanol.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carbonate group, the carbons of the cholesterol steroid nucleus, and the carbons of the n-heptyl chain.[3] The chemical shift of the carbonyl carbon is a key indicator of carbonate formation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can provide further structural information. For neutral molecules like cholesteryl esters, techniques like electrospray ionization (ESI) may be less effective, and lithiated adducts can be used to enhance ionization.[4]

-

Expected Molecular Ion: The molecular formula of cholesterol n-heptyl carbonate is C₃₅H₆₀O₃, with a molecular weight of 528.85 g/mol . The mass spectrum should show a peak corresponding to the molecular ion or a related adduct (e.g., [M+H]⁺, [M+Na]⁺).

-

Fragmentation Pattern: A characteristic fragmentation is the neutral loss of the cholestane moiety.[4]

Applications

Cholesteryl n-heptyl carbonate's primary application lies in its properties as a cholesteric liquid crystal. These materials exhibit a helical structure and can selectively reflect light of a specific wavelength, which is sensitive to temperature.[5] This thermochromic behavior makes them suitable for:

-

Temperature Sensors: In applications where a visual indication of temperature is required.[1]

-

Thermo-sensitive Displays: As components in liquid crystal displays (LCDs) that respond to temperature changes.[2]

In the field of drug delivery, cholesterol derivatives are extensively used to enhance the stability and biocompatibility of liposomes and other nanoparticle-based drug carriers.[6] While specific research on cholesterol n-heptyl carbonate in drug delivery is emerging, its amphiphilic nature and ability to form ordered structures suggest its potential in:

-

Stimuli-Responsive Drug Release: The temperature-dependent phase transitions of the liquid crystal structure could be harnessed to trigger the release of encapsulated drugs.

-

Enhanced Drug Encapsulation: The ordered molecular arrangement in the liquid crystalline phase may improve the loading capacity of hydrophobic drugs within delivery systems.[7]

Conclusion

The synthesis of cholesterol n-heptyl carbonate from cholesteryl chloroformate is a straightforward yet crucial reaction for accessing a valuable material for advanced applications. This guide has provided a comprehensive overview of the synthetic protocol, from the underlying mechanism to detailed experimental procedures and characterization techniques. By following the outlined steps and understanding the chemical principles involved, researchers can reliably synthesize and purify this important cholesterol derivative. Further exploration of its unique liquid crystalline properties will undoubtedly pave the way for novel applications in drug delivery, diagnostics, and materials science.

References

- Brown, G. H., & Wolken, J. J. (1979). Liquid Crystals and Biological Systems. Academic Press.

-

Chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

- Elser, W., & Ennulat, R. D. (1976). Advances in Liquid Crystals, 2, 73.

- Griffiths, J. S. (1988). Experimental Chemistry.

-

Taylor & Francis. (n.d.). Cholesteric liquid crystal – Knowledge and References. Retrieved from [Link]

- Han, H., et al. (2010). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1930–1939.

- Lieb, T. J., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Biophysical Journal, 114(3), 569-579.

- MDPI. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Polymers, 12(3), 648.

-

Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

-

AOCS. (n.d.). The NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were.... Retrieved from [Link]

- PubMed. (2010). Crystal structure and microstructure of cholesteryl oleyl carbonate. Chemistry and Physics of Lipids, 163(7), 659-664.

-

Magritek. (n.d.). Cholesterol. Retrieved from [Link]

- MDPI. (2021). Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors. Pharmaceutics, 13(9), 1386.

- ScienceOpen. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 26(4), 1266-1278.

- MDPI. (2023). Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures. Polymers, 15(20), 4078.

- MDPI. (2023). An Experimental Study of Glycerol Carbonate Synthesis over g-C3N4 Catalysts.

-

ResearchGate. (n.d.). Cholesteric Liquid Crystals: Properties And Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Cholesterol from the Liver Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry. Retrieved from [Link]

- NIH. (2023). Synthesis of Glycerol Carbonate from Ethylene Carbonate Using Zinc Stearate as a Catalyst: Operating Conditions and Kinetic Modeling.

-

ResearchGate. (n.d.). Drug- incorporating calcium carbonate nanoparticles for a new delivery system. Retrieved from [Link]

Sources

- 1. choe.cn [choe.cn]

- 2. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]

- 3. aocs.org [aocs.org]

- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Monograph: Molecular Structure & Mesogenic Properties of Cholesterol n-Heptyl Carbonate

[1][2]

Executive Summary & Core Identity

Cholesterol n-heptyl carbonate (CAS: 15455-81-9) is a non-steroidal liquid crystal mesogen derived from the esterification of cholesterol with chloroformates.[1][2][3] Unlike standard cholesteryl esters (e.g., cholesteryl nonanoate), this molecule features a carbonate linkage (

This structural modification alters the molecular dipole moment and length-to-breadth ratio, critical factors in tuning the helical pitch of the cholesteric (chiral nematic) phase .[2] It is primarily utilized in thermochromic liquid crystal formulations, where it serves as a pitch-adjusting component to shift the selective reflection of light into the visible spectrum.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Cholest-5-en-3-ol (3 |

| Molecular Formula | |

| Molecular Weight | 528.85 g/mol |

| CAS Number | 15455-81-9 |

| Appearance | Waxy white solid / Viscous liquid (mesophase) |

| Primary Mesophase | Cholesteric (Chiral Nematic) |

| Optical Rotation | Levorotatory (due to chiral centers at C3, C8, C9, C10, C13, C14, C17, C20) |

Molecular Architecture & Structure-Property Relationships[1][2]

The utility of cholesterol n-heptyl carbonate lies in its tripartite molecular design, which balances rigidity for order and flexibility for fluidity.[2]

The Steroid Nucleus (Rigid Core)

The backbone is the cyclopentanoperhydrophenanthrene ring system (C1–C17).

-

Function: Provides the "hard core" necessary for anisotropic packing.[2]

-

Chirality: The asymmetric centers (particularly at C3 and the ring junctions) induce a twist in the liquid crystal phase, transforming a standard nematic alignment into a helical cholesteric structure.

-

Planarity: The double bond at C5–C6 flattens the A and B rings, enhancing the ability of molecules to stack parallel to one another.

The Carbonate Linkage (The Differentiator)

Unlike a simple ester linkage (

-

Dipole Moment: The carbonate group possesses a distinct dipole vector compared to carboxylates, influencing intermolecular forces and the "twisting power" in LC mixtures.

-

Stability: Carbonates are generally more resistant to hydrolysis under neutral conditions compared to some esters, providing better longevity in encapsulated sensors.[1][2]

The n-Heptyl Tail (Flexible Spacer)[1][2]

-

Chain Length (

): The heptyl chain acts as a "solvent" attached to the mesogen. It lowers the melting point, allowing the liquid crystal phase to exist at accessible temperatures. -

Odd-Even Effect: In homologous series of liquid crystals, properties often oscillate between odd and even carbon numbers.[1][2] The heptyl (odd, C7) carbonate is the first in its homologous series to exhibit a stable visible reflection spectrum, whereas shorter chains (pentyl/hexyl) have freezing points too high to sustain the mesophase usefully [1].

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity cholesterol n-heptyl carbonate via nucleophilic substitution. Safety: Work in a fume hood. Pyridine and chloroformates are toxic and lachrymators.[1][2]

Reaction Mechanism

The synthesis follows a modified Schotten-Baumann reaction pathway using Cholesteryl Chloroformate as the reactive electrophile and n-Heptanol as the nucleophile.[1][2]

Figure 1: Synthetic pathway for the formation of the carbonate linkage.[1][2]

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Cholesteryl Chloroformate (1.0 eq, ~4.5 g) in anhydrous Dichloromethane (DCM) or Toluene (50 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (1.2 eq) dropwise.[1][2] The solution may become slightly cloudy.

-

Reaction: Add n-Heptanol (1.1 eq) slowly via a pressure-equalizing addition funnel over 30 minutes.

-

Digestion: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1][2]

-

Workup:

-

Purification (Critical): Recrystallize the crude waxy solid from hot ethanol or acetone. Repeat until the transition temperatures (measured via DSC) are sharp (< 1°C width).

Characterization & Phase Behavior[1][2][5][6][7][8]

To validate the structure and purity, the following analytical signatures must be confirmed.

Spectroscopic Validation

Liquid Crystal Mesophases

Cholesterol n-heptyl carbonate exhibits a Cholesteric Phase .[1][2] In this phase, molecules align in pseudo-layers where the director (average orientation) rotates slightly between layers, forming a helix.[2]

Selective Reflection (Bragg's Law):

The material reflects light at a wavelength (

-

Heptyl Specificity: The heptyl chain length tunes the pitch

such that -

Thermochromism: As temperature increases, the thermal agitation increases the twist angle between layers, shortening the pitch

. This causes the reflected color to shift from Red (longer

Figure 2: Phase transition thermodynamics and optical response.

Applications in Research & Industry

Thermochromic Sensors

Cholesterol n-heptyl carbonate is rarely used pure because its operating range is narrow.[1][2] It is formulated into ternary mixtures (e.g., with Cholesteryl Oleyl Carbonate and Cholesteryl Nonanoate) to create:

-

Medical Thermography: Disposable forehead thermometers.[1][2]

-

NDT (Non-Destructive Testing): Mapping heat distribution on circuit boards or aerospace composites to detect delamination.[1][2]

Optical Filters

Due to the circular dichroism of the cholesteric phase, films of this material can act as notch filters, reflecting Left-Handed Circularly Polarized (LHCP) light while transmitting Right-Handed Circularly Polarized (RHCP) light.[2]

References

-

Elser, W., & Ennulat, R. D. (1976).[1][2][4] Selective Reflection of Cholesteric Liquid Crystals. Advances in Liquid Crystals, 2, 73-172.[1][2] [1][2]

-

ChemicalBook. (n.d.).[1][2] Cholesterol n-heptyl carbonate Properties and CAS 15455-81-9. Link

-

University of Wisconsin-Madison MRSEC. (n.d.).[1][2] Preparation of Cholesteryl Ester Liquid Crystals. Link

-

PubChem. (n.d.).[1][2] Cholesteryl Heptyl Carbonate Compound Summary. Link[1][2]

Introduction: The Significance of Cholesteryl Heptyl Carbonate

< An In-Depth Technical Guide to the Physical Characteristics of Cholesteryl Heptyl Carbonate

This guide provides a comprehensive technical overview of the core physical characteristics of cholesteryl heptyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and provides actionable protocols, ensuring a deep and practical understanding of this versatile liquid crystal.

Cholesteryl heptyl carbonate (CHC) is a derivative of cholesterol, a fundamental molecule in biological systems. By modifying the hydroxyl group at the C3 position with a heptyl carbonate chain, the molecule gains remarkable properties, most notably its ability to form a cholesteric (or chiral nematic) liquid crystal phase.[1] Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.

The defining feature of the cholesteric phase is its helical superstructure, where the average molecular orientation, known as the director, twists periodically. This structure is responsible for the unique optical properties of CHC, including the selective reflection of light, which results in iridescent colors that are highly sensitive to temperature changes. This thermochromic behavior makes CHC and related materials valuable for applications ranging from temperature sensors and displays to advanced optical materials and potential use in drug delivery systems. Understanding the precise physical characteristics of CHC is paramount to harnessing its potential in these fields.

Part 1: Molecular Identity and Structure

Accurate characterization begins with confirming the molecular identity and purity of the compound. Cholesteryl heptyl carbonate is synthesized from the cholesterol backbone, imparting a rigid, anisotropic shape essential for liquid crystal formation.

Table 1: Core Molecular Properties of Cholesteryl Heptyl Carbonate

| Property | Value | Source |

| Chemical Name | Cholesteryl Heptyl Carbonate | N/A |

| Synonym | Heptyl Carbonic Acid Cholesterol Ester | |

| CAS Number | 15455-81-9 | |

| Molecular Formula | C₃₅H₆₀O₃ | |

| Molecular Weight | 528.86 g/mol |

Molecular Structure Visualization

The structure combines the rigid steroid nucleus with a flexible heptyl carbonate tail. This duality is crucial for the formation of the mesophases that define its liquid crystalline nature.

Caption: Fig 1. Conceptual structure of Cholesteryl Heptyl Carbonate.

Part 2: Thermophysical Properties & Phase Behavior

The most defining characteristic of CHC is its thermotropic behavior—its tendency to transition through different phases upon changes in temperature. The sequence of these transitions provides a fundamental fingerprint of the material.

Liquid Crystal Phase Transitions

As a thermotropic liquid crystal, CHC exhibits a series of phase transitions upon heating from a solid state. A typical progression for a cholesteric compound is from a solid crystalline (Cr) state to the cholesteric liquid crystal (Ch) phase, and finally to a clear isotropic liquid (Iso) state. Each transition occurs at a specific, reproducible temperature.

Table 2: Key Thermophysical Parameters

| Property | Value | Notes |

| Melting Point (Cr -> Ch) | Data not available | Expected to be a high melting point solid.[1] |

| Clearing Point (Ch -> Iso) | Data not available | The temperature at which it becomes an isotropic liquid. |

| Refractive Index | 1.51 | A measure of how light propagates through the material. |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for accurately determining the temperatures and enthalpy changes associated with phase transitions.

Objective: To identify the melting point (Cr-Ch) and clearing point (Ch-Iso) of cholesteryl heptyl carbonate and quantify the energy absorbed during these transitions (enthalpy).

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl heptyl carbonate into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point. This scan reveals the transition temperatures and erases any previous thermal history.

-

Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting temperature. This reveals the temperatures of transitions upon cooling, which may differ from heating due to supercooling.

-

Second Heating Scan: Perform a second heating scan identical to the first. This scan is typically used for reporting data as it represents the material's behavior from a consistent, controlled crystalline state.

-

-

Data Analysis: The phase transitions will appear as endothermic peaks on the heating scans. The onset temperature of the first major peak corresponds to the melting point, and the onset of the second peak corresponds to the clearing point. The area under each peak is integrated to calculate the enthalpy of the transition (ΔH).

Causality: A controlled heating and cooling rate is critical. Too fast a rate can lead to thermal lag and inaccurate temperature readings. The inert atmosphere is essential because at elevated temperatures, complex organic molecules like CHC can react with oxygen, which would introduce artifacts into the data. The second heating scan is considered the most reliable because the cooling step creates a more uniform and reproducible crystalline structure compared to the material's state as-received.

Caption: Fig 2. Workflow for DSC analysis of phase transitions.

Part 3: Structural and Optical Characterization

Beyond thermal behavior, understanding the structural arrangement of molecules and the resulting optical properties is crucial.

Crystallography and Polymorphism

Cholesterol derivatives are known to exhibit polymorphism, meaning they can crystallize into more than one distinct crystal structure. These different polymorphs can have different melting points and stabilities. The molecular packing in the crystalline state is typically in either monolayer or bilayer arrangements, which is determined by the interactions between the steroid rings and the aliphatic chains.

Experimental Protocol: Polarized Optical Microscopy (POM)

POM is an indispensable tool for visualizing the anisotropic nature of liquid crystals. It allows for the direct observation of the unique "textures" that are characteristic of different liquid crystal phases.

Objective: To visually identify the cholesteric phase of CHC and observe its transition to the isotropic liquid.

Methodology:

-

Sample Preparation: Place a small amount of CHC on a clean microscope slide. Gently place a coverslip over the sample.

-

Heating Stage: Position the slide on a programmable hot stage attached to the polarized light microscope.

-

Observation:

-

Heat the sample slowly while observing it through the microscope with crossed polarizers.

-

In the solid crystalline phase, the sample will appear bright and crystalline.

-

Upon melting into the cholesteric phase, a fluid, birefringent texture will appear. The cholesteric phase often exhibits a "focal conic" or "oily streak" texture. As the temperature changes within this phase, a play of colors may be observed due to the changing pitch of the helical structure.

-

At the clearing point, the field of view will become completely dark (extinction), as the isotropic liquid does not interact with polarized light. This provides a visual confirmation of the Ch-Iso transition temperature measured by DSC.

-

Causality: The use of crossed polarizers is key. Anisotropic materials, like liquid crystals, rotate the plane of polarized light, allowing it to pass through the second polarizer (the analyzer) and be observed. Isotropic materials do not, resulting in a dark image. This difference in optical behavior provides an unambiguous way to distinguish between the liquid crystal and isotropic liquid phases.

Caption: Fig 3. Phase identification using Polarized Optical Microscopy.

Part 4: Spectroscopic Verification

Spectroscopic techniques provide confirmation of the molecule's chemical structure and functional groups, which is essential for ensuring material purity.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for cholesteryl heptyl carbonate were not found, the expected characteristic signals can be predicted based on its structure and data from similar molecules like cholesteryl methyl carbonate and cholesteryl acetate.

-

FTIR Spectroscopy: The most prominent signal will be a strong C=O (carbonyl) stretching vibration from the carbonate group, typically found around 1750-1770 cm⁻¹. Other key signals include the C-O stretching vibrations of the carbonate group and the C-H stretching and bending vibrations from the steroid nucleus and the heptyl chain.

-

¹H NMR Spectroscopy: The proton spectrum would be complex. Key regions would include:

-

Alkyl Region (∼0.6-2.5 ppm): A large number of overlapping signals from the protons on the steroid backbone and the heptyl chain. Distinct signals for the terminal methyl group of the heptyl chain and the angular methyl groups of the steroid would be visible.

-

Carbinol Methine Proton (∼4.5-4.7 ppm): The proton at the C3 position, adjacent to the carbonate oxygen, would appear as a multiplet in this downfield region.

-

Olefinic Proton (∼5.4 ppm): The single proton on the C=C double bond within the steroid B-ring would appear as a distinct multiplet.

-

Experimental Protocol: Sample Preparation for Spectroscopy

Objective: To prepare CHC for analysis by FTIR and NMR to confirm its chemical identity.

Methodology:

-

For FTIR (ATR method):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid CHC sample directly onto the crystal.

-

Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

-

For ¹H NMR:

-

Dissolve 5-10 mg of CHC in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Place the NMR tube in the spectrometer and acquire the data.

-

Causality: For NMR, a deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the signals from the sample. For FTIR, the ATR method is often preferred for solids as it requires minimal sample preparation compared to older methods like KBr pellets, leading to faster and more reproducible results.

Conclusion

Cholesteryl heptyl carbonate is a classic example of a thermotropic liquid crystal whose physical properties are intimately linked to its molecular structure. Its progression from a crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid is governed by specific transition temperatures and enthalpies, which can be precisely determined using techniques like DSC and POM. The unique optical properties, such as a refractive index of 1.51 and temperature-sensitive color play, arise directly from the anisotropic, helical arrangement of molecules in the cholesteric phase. Spectroscopic analysis serves as the essential final step to verify the chemical structure that gives rise to this fascinating behavior. A thorough characterization using the methodologies outlined in this guide is the foundation for any advanced research or application involving this material.

References

-

PureSynth. Cholesterol Heptyl Carbonate. [Link]

-

Rom. Journ. Phys., Vol. 51, Nos. 7–8, P. 819–826, Bucharest, 2006. DIELECTRIC PROPERTIES OF CHOLESTEROL DERIVATIVES. [Link]

-

PubChem - NIH. Cholesteryl heptanoate. [Link]

-

Cheméo. Chemical Properties of Cholesteryl normal-heptylate (CAS 1182-07-6). [Link]

-

Journal of the Korean Chemical Society. Crystal Structure and Liquid Crystalline State of Cholesteryl Butylcarbonate. [Link]

-

PubChem - NIH. Cholesteryl oleyl carbonate. [Link]

- Google Patents. US4301023A - Cholesteric compositions.

-

NIST WebBook. Cholesteryl methyl carbonate. [Link]

-

Wikipedia. Cholesteryl oleyl carbonate. [Link]

-

Wikipedia. Cholesteric liquid crystal. [Link]

-

chymist.com. Preparation of Cholesteryl Ester Liquid Crystals. [Link]

-

MRI Questions. PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. [Link]

-

Chemsrc. Cholesteryl oleyl carbonate | CAS#:17110-51-9. [Link]

-

University of Windsor. 2D Assignment of cholesteryl acetate. [Link]

Sources

An In-Depth Technical Guide to the Thermal Properties of Cholesteryl n-Heptyl Carbonate

Foreword

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical exploration into the thermal characteristics of cholesteryl n-heptyl carbonate. This liquid crystal is a member of the cholesteryl n-alkyl carbonate homologous series, a class of materials whose unique phase behavior is intrinsically linked to its molecular structure. Understanding these properties is not merely an academic exercise; it is fundamental to harnessing these molecules for advanced applications, from novel drug delivery systems to sensitive thermal sensors. In this document, we move beyond a simple recitation of data. We delve into the causality behind the observed phenomena and the experimental rigor required to elucidate them, providing you with both the "what" and the "why" that are critical for scientific advancement.

Introduction: The Significance of Cholesteryl Esters

Cholesteryl esters, a class of lipids, are pivotal in various biological and pathological processes.[1] Beyond their physiological roles, their derivatives, such as cholesteryl n-heptyl carbonate (CAS Number: 15455-81-9), exhibit fascinating thermotropic liquid crystalline behavior.[2][3] These materials exist in a state between a crystalline solid and an isotropic liquid, known as a mesophase.[1][4] The transitions between these states are driven by temperature, and characterizing these thermal events is crucial for predicting the material's behavior and designing functional systems.

The structure of cholesteryl n-heptyl carbonate, with its rigid steroidal core and flexible n-heptyl alkyl chain, dictates a delicate balance of intermolecular forces. This balance governs the formation of the cholesteric (or chiral nematic) mesophase, a unique fluid state characterized by a helical arrangement of molecules.[4] This helical superstructure is responsible for the signature optical properties of these materials, including the selective reflection of light, which manifests as vibrant iridescent colors.[2] This guide will provide an in-depth analysis of the thermal transitions of cholesteryl n-heptyl carbonate, the experimental methodologies used for their characterization, and the scientific principles that underpin these observations.

Theoretical Framework: Phase Transitions in Cholesteryl Carbonates

The thermal behavior of cholesteryl n-heptyl carbonate is defined by a series of transitions between distinct physical states. Each state possesses a unique degree of molecular order.

-

Crystalline Solid (K): In the solid state, molecules are arranged in a highly ordered, three-dimensional lattice with minimal kinetic energy.

-

Cholesteric Liquid Crystal (Ch): Upon heating, the crystalline lattice breaks down, but significant orientational order is maintained. The elongated molecules align along a common axis (the director), which itself twists helically through space.[4] This phase combines the fluidity of a liquid with the anisotropic optical properties of a crystal.

-

Isotropic Liquid (I): At a higher temperature, the remaining orientational order is lost. The molecules adopt a random, disordered arrangement, and the material becomes optically isotropic, akin to a conventional liquid.[1]

The transitions between these phases are first-order thermodynamic events, characterized by a distinct enthalpy change (ΔH), representing the energy required to induce the change in molecular order. The specific temperatures at which these transitions occur are key physical constants of the material. For the homologous series of cholesteryl n-alkyl carbonates, these transition temperatures are systematically influenced by the length of the n-alkyl chain.[2]

Quantitative Thermal Analysis

The cornerstone of characterizing cholesteryl n-heptyl carbonate is the precise measurement of its transition temperatures and associated enthalpy changes. The most authoritative data for the cholesteryl n-alkyl carbonate series comes from the seminal 1973 study by Elser, Pohlmann, and Boyd, who employed Differential Scanning Calorimetry (DSC) and optical microscopy.[2]

| Transition | Transition Temperature (°C) | Enthalpy of Transition (kcal/mol) | Entropy of Transition (cal/mol·K) |

| Melting (Crystal → Cholesteric) | 97.0 | 5.58 | 15.1 |

| Clearing (Cholesteric → Isotropic) | 99.4 | 0.15 | 0.4 |

Table 1: Calorimetric and Optical Data for Cholesteryl n-Heptyl Carbonate. Data sourced from Elser, Pohlmann, and Boyd (1973).[2]

Insight & Expertise: The data reveals two critical points. First, the melting transition from the solid crystal to the cholesteric liquid crystal requires a substantial amount of energy (5.58 kcal/mol), indicative of the energy needed to break the rigid crystal lattice. In contrast, the transition from the ordered cholesteric phase to the disordered isotropic liquid is energetically much less demanding (0.15 kcal/mol). This small enthalpy change is a hallmark of liquid crystal transitions, reflecting the subtle loss of long-range orientational order. The narrow temperature range of the cholesteric mesophase (only 2.4°C) is also a noteworthy characteristic for this specific homologue.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, thermal analysis of liquid crystals relies on a combination of complementary techniques. Differential Scanning Calorimetry (DSC) provides quantitative energetic data, while Polarized Light Microscopy (PLM) offers qualitative visual confirmation of the phase structures. This dual approach creates a self-validating system where the thermal events detected by DSC are directly correlated with observable changes in the material's microstructure.

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the premier technique for measuring the heat flow associated with phase transitions.[4] It directly quantifies the transition temperatures and enthalpies by comparing the heat required to change the temperature of the sample to that of an inert reference. The resulting thermogram provides an energetic fingerprint of the material.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl n-heptyl carbonate into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation of the sample during heating. Place an empty, sealed aluminum pan on the reference sensor of the DSC instrument.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the isotropic transition (e.g., 120°C). This scan records the endothermic transitions (melting and clearing).

-

Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting temperature. This scan records the exothermic transitions (crystallization).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrated peak area (enthalpy) for each thermal event.

Caption: Workflow for DSC analysis of cholesteryl n-heptyl carbonate.

Polarized Light Microscopy (PLM) with Hot Stage

Causality of Experimental Choice: While DSC provides energetic data, it offers no insight into the structure of the phases. PLM is essential for visualizing the anisotropic nature of liquid crystals.[5] Because liquid crystalline phases are birefringent, they rotate the plane of polarized light, producing characteristic textures that can be used to identify the specific mesophase. A hot stage allows for precise temperature control, enabling direct observation of the phase transitions as they occur.

Step-by-Step PLM Protocol:

-

Sample Preparation: Place a small amount of cholesteryl n-heptyl carbonate on a clean microscope slide. Gently place a coverslip over the sample.

-

Mounting: Position the slide on the hot stage, which is mounted on the rotating stage of the polarizing microscope.

-

Microscope Setup: Set the microscope polarizers to a crossed position (90° angle). In this configuration, an isotropic material (like the isotropic liquid phase) will appear completely dark (extinguished), while a birefringent material (the liquid crystal phase) will appear bright and textured.

-

Thermal Analysis:

-

Slowly heat the sample using the hot stage controller, monitoring the sample through the eyepieces or a connected camera.

-

At the melting point (T_m), observe the transformation from the solid crystalline structure to the fluid, highly textured cholesteric phase. The characteristic texture is often a "focal conic" or "oily streak" texture.

-

Continue heating until the clearing point (T_i). At this temperature, the texture will vanish, and the field of view will become dark as the sample transitions to the isotropic liquid.

-

Slowly cool the sample from the isotropic melt. Observe the reverse transitions, noting the formation of liquid crystal domains from the isotropic liquid. This cooling cycle is critical for identifying monotropic phases (phases that only appear on cooling), although cholesteryl n-heptyl carbonate's primary mesophase is enantiotropic (appears on both heating and cooling).[2]

-

Caption: Logical flow of a PLM hot-stage experiment for phase identification.

Conclusion and Future Directions

This guide has detailed the fundamental thermal properties of cholesteryl n-heptyl carbonate, grounded in the authoritative data from Elser, Pohlmann, and Boyd.[2] The material exhibits a well-defined, albeit narrow, cholesteric liquid crystal phase. The combination of Differential Scanning Calorimetry and Polarized Light Microscopy provides a robust, self-validating framework for complete characterization.

For professionals in drug development, the precise transition temperatures are critical. They define the thermal stability range for potential formulations and can influence drug release kinetics in liquid crystal-based delivery systems. For materials scientists, this compound serves as a model system for understanding the structure-property relationships that govern mesophase behavior. Future research could explore how the thermal properties of cholesteryl n-heptyl carbonate are altered in binary or ternary mixtures with other liquid crystals or active pharmaceutical ingredients, opening new avenues for creating tunable, multi-functional materials.

References

-

Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1), 77–86. [Link]

-

Ginsburg, G. S., Atkinson, D., & Small, D. M. (1984). Physical properties of cholesteryl esters. Progress in lipid research, 23(3), 135-167. [Link]

-

PureSynth. (n.d.). Cholesterol Heptyl Carbonate. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (2023). Cholesteric liquid crystal. [Link]

-

Ginsburg, G. S., & Small, D. M. (1982). Physical properties of cholesteryl esters. PubMed. [Link]

Sources

Preliminary Investigation of Cholesteryl n-Heptyl Carbonate Liquid Crystals

Executive Summary

This technical guide outlines the preliminary investigation into Cholesteryl n-Heptyl Carbonate , a specific homologue in the cholesteryl alkyl carbonate series. While cholesteryl oleyl carbonate is widely recognized in industrial thermochromics, the heptyl (C7) derivative occupies a critical "crossover" position in the homologous series. It is the first member of the series to exhibit a stable, enantiotropic cholesteric phase with selective reflection in the visible spectrum, yet it lacks the smectic mesophase interference observed in longer-chain homologues (C8+).

This guide provides a self-validating framework for the synthesis, characterization, and evaluation of this material, highlighting its potential utility in precision temperature sensing and as a tunable lipophilic domain in liquid crystal nanoparticle (LCNP) drug delivery systems.

Theoretical Foundation & Homologous Series Logic[1]

The "Gatekeeper" Homologue

In the study of cholesteryl n-alkyl carbonates, the chain length (

-

Short Chains (

): Often exhibit high melting points or monotropic phases where crystallization kinetics outpace mesophase formation.[1][2] -

Heptyl (

): The inflection point. It is typically the first in the series to display a robust cholesteric phase with vibrant selective reflection (thermochromism) without the formation of a smectic phase. -

Long Chains (

): The increased Van der Waals forces between alkyl chains induce smectic ordering (layered structures), which can suppress the cholesteric helical pitch and alter optical properties.

Scientific Insight: Investigating the heptyl derivative allows researchers to isolate pure cholesteric behavior (helical twisting) without the confounding variable of smectic pre-transitional effects found in octyl and nonyl derivatives.

Synthesis & Purification Protocol

Objective: Synthesize high-purity cholesteryl n-heptyl carbonate via an acyl substitution reaction. Mechanism: Nucleophilic attack of n-heptanol on the carbonyl carbon of cholesteryl chloroformate.

Reagents & Materials

-

Precursor A: Cholesteryl Chloroformate (>97% purity).[1]

-

Precursor B: n-Heptanol (1-Heptanol) (dried over molecular sieves).[1][2]

-

Scavenger: Pyridine (to neutralize HCl byproduct).[1]

-

Purification: Ethanol/Acetone (for recrystallization).[1][2]

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer and N2 purge, dissolve Cholesteryl Chloroformate (0.01 mol) in 50 mL anhydrous toluene.

-

Addition: Cool the solution to 0°C. Add Pyridine (0.012 mol) dropwise.

-

Reaction: Add n-Heptanol (0.011 mol) slowly to maintain temperature <5°C.

-

Reflux: Allow to warm to room temperature, then reflux at 80°C for 4 hours to ensure completion.

-

Quench & Wash:

-

Isolation: Dry organic layer over MgSO4, filter, and rotary evaporate toluene.

-

Crystallization: Recrystallize the crude white solid from hot Ethanol/Acetone (1:1) twice to remove unreacted alcohol.

Visualization: Synthesis Pathway

Caption: Nucleophilic substitution pathway for the synthesis of cholesteryl n-heptyl carbonate.

Characterization & Phase Behavior[3][4][5][6][7]

Self-Validating Protocol: Do not rely on a single method. Use DSC to find thermal events and POM to identify the nature of those events.

Differential Scanning Calorimetry (DSC)

-

Setup: Sealed aluminum pans, 5-10 mg sample, heating/cooling rate 5°C/min.

-

Expected Thermal Events:

Polarized Optical Microscopy (POM)[1][2]

-

Setup: Cross-polarizers, hot stage controller.

-

Texture Identification:

-

Planar Texture: "Oil-slick" colors (Grandjean texture) indicating the helical axis is perpendicular to the substrate.[1][2] This confirms the Cholesteric phase.

-

Focal Conic Texture: Fan-like defects, typically seen if the alignment is disturbed or upon cooling from isotropic.

-

Absence of Batonnets: The absence of batonnet textures (characteristic of Smectic A) confirms the purity of the cholesteric behavior for the C7 homologue.

-

Data Summary Table (Typical Values)

Note: Exact values depend on purity; these are representative of the homologous series trends (Elser et al., 1973).

| Parameter | Cholesteryl n-Heptyl Carbonate (C7) | Comparison: Octyl (C8) |

| Melting Point ( | ~20-30°C (Sensitive to purity) | Higher |

| Mesophase Type | Pure Cholesteric | Smectic A |

| Optical Property | Visible Selective Reflection | Visible Reflection |

| Smectic Phase? | Absent | Present (Monotropic) |

Applications in Drug Development[8]

For drug development professionals, this material offers a unique alternative to standard lipids.

Liquid Crystal Nanoparticles (LCNPs)

Cholesteryl esters are often used to form the core of LCNPs (e.g., Cubosomes or Hexosomes).

-

Role of C7: The heptyl chain provides a lower transition temperature than longer chain esters (like myristate or stearate), potentially allowing the liquid crystalline phase to exist at body temperature (37°C) without requiring mixtures.

-

Drug Loading: The carbonate linkage is more polar than a simple ester, potentially altering the solubility profile for slightly polar drugs (e.g., certain corticosteroids).

Application Workflow

Caption: Workflow for utilizing Cholesteryl n-Heptyl Carbonate in nanomedicine and sensing.

References

-

Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973).[3] Cholesteryl n-Alkyl Carbonates.[1][2] Molecular Crystals and Liquid Crystals, 20(1), 77-86.[1][2][3] Link[1][2]

- Seminal work establishing the phase behavior of the complete homologous series.

-

Kuntsche, J., Bunjes, H., & Fahr, A. (2004). Supercooled Smectic Nanoparticles: A Potential Novel Carrier System for Poorly Water Soluble Drugs. Pharmaceutical Research, 21, 1834–1843. Link

- Provides methodology for LCNP formulation relevant to cholesteryl deriv

-

Coates, D. (1995). Cholesteric Liquid Crystals.[4][5][6][7][8][9][10] In Liquid Crystals: Applications and Uses. World Scientific.

- General reference on the optical properties and selective reflection of cholesteric phases.

Sources

- 1. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]

- 2. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mriquestions.com [mriquestions.com]

- 5. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. polysciences.com [polysciences.com]

- 7. youtube.com [youtube.com]

- 8. chymist.com [chymist.com]

- 9. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

Methodological & Application

Characterization of the Mesomorphic Behavior of Cholesteryl n-Heptyl Carbonate using Differential Scanning Calorimetry (DSC)

Application Note & Protocol

Introduction

Cholesteryl esters, a significant class of liquid crystals, are pivotal in various fields, from biological membrane studies to applications in thermochromic devices. Cholesteryl n-heptyl carbonate belongs to the homologous series of cholesteryl n-alkyl carbonates and exhibits thermotropic liquid crystalline behavior.[1] Understanding the thermal properties and phase transitions of this compound is crucial for its application and development in materials science and drug delivery systems. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the subtle energy changes associated with liquid crystal phase transitions.[2] This application note provides a detailed protocol for the analysis of cholesteryl n-heptyl carbonate using DSC, outlines the expected thermal behavior, and discusses the interpretation of the resulting data.

The fundamental principle of DSC involves measuring the difference in heat flow between a sample and an inert reference as a function of temperature.[3] This allows for the precise determination of transition temperatures and the enthalpy (ΔH) of these transitions, providing a quantitative insight into the energetics of phase changes from the crystalline solid to the cholesteric liquid crystal state, and subsequently to the isotropic liquid state.

Key Concepts & Theoretical Background

Cholesteryl n-heptyl carbonate, like other cholesteryl esters, can exhibit multiple phases upon heating. These transitions are energetically distinct and can be readily identified using DSC. The typical transitions observed are:

-

Crystalline to Cholesteric (K → Ch) Transition: This is the melting of the solid crystalline structure into an ordered, chiral liquid crystal phase known as the cholesteric (or chiral nematic) phase. This transition is typically a first-order transition, characterized by a sharp endothermic peak in the DSC thermogram.

-

Cholesteric to Isotropic (Ch → I) Transition: Upon further heating, the cholesteric phase transitions into a disordered, isotropic liquid. This is also a first-order transition, though often with a smaller enthalpy change compared to the initial melting.

The temperatures and enthalpies of these transitions are unique to the molecular structure of the compound and are critical parameters for material characterization.

Experimental Protocol

This section details the methodology for the DSC analysis of cholesteryl n-heptyl carbonate. Adherence to this protocol is crucial for obtaining reproducible and accurate results.

Instrumentation and Calibration

-

Instrument: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

-

Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials. High-purity indium (m.p. 156.6 °C, ΔH = 28.45 J/g) is a common standard for the temperature range of interest for cholesteryl esters. For broader temperature ranges, other standards such as zinc and tin may be used. Calibration should be performed according to the manufacturer's guidelines and relevant standards such as ASTM E967.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

Sample Preparation

-

Sample Weighing: Accurately weigh 2-5 mg of high-purity cholesteryl n-heptyl carbonate into a clean aluminum DSC pan. An analytical balance with a precision of at least ±0.01 mg should be used.

-

Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. Hermetic sealing is recommended to prevent any potential loss of sample due to sublimation at elevated temperatures.

-

Reference Pan: An empty, hermetically sealed aluminum pan of the same type should be used as the reference.

DSC Measurement Parameters

-

Temperature Program:

-

Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).

-

Heating Scan: Heat the sample from the equilibration temperature to a temperature above the final transition to the isotropic liquid phase (e.g., 120 °C) at a controlled rate. A standard heating rate of 10 °C/min is recommended.

-

Isothermal Hold: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

-

Cooling Scan: Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample with a controlled thermal history. This is often the most reproducible scan for determining transition temperatures.

-

Data Analysis and Expected Results

The DSC thermogram plots heat flow against temperature. Endothermic events (melting, liquid crystal transitions) are conventionally shown as peaks pointing upwards or downwards depending on instrument software.

-

Transition Temperatures: The onset temperature of the endothermic peak is typically reported as the transition temperature.

-

Enthalpy of Transition (ΔH): The area under the transition peak is integrated to determine the enthalpy of the transition, expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Typical DSC Data for Cholesteryl n-Heptyl Carbonate

The following table summarizes the expected transition temperatures and enthalpies for cholesteryl n-heptyl carbonate, based on graphical data from the foundational work by Elser, Pohlmann, and Boyd (1972).[1] It is important to note that these values are estimations from the published graphs and may vary slightly with experimental conditions and sample purity.

| Transition | Onset Temperature (°C) | Enthalpy of Transition (ΔH) (kJ/mol) |

| Crystal → Cholesteric | ~ 92 | ~ 18 |

| Cholesteric → Isotropic Liquid | ~ 98 | ~ 0.8 |

Visualization of the Thermal Process

The sequence of phase transitions in cholesteryl n-heptyl carbonate as determined by DSC can be visualized in the following workflow diagram.

Caption: Phase transition workflow of cholesteryl n-heptyl carbonate upon heating and cooling.

Interpretation and Discussion

The DSC thermogram of cholesteryl n-heptyl carbonate will typically show two distinct endothermic peaks on the first and subsequent heating scans. The first, larger peak corresponds to the melting of the crystalline solid into the cholesteric liquid crystal phase. The significantly larger enthalpy of this transition reflects the substantial energy required to break the long-range positional order of the crystal lattice.

The second, much smaller peak at a higher temperature represents the transition from the ordered cholesteric phase to the disordered isotropic liquid. The lower enthalpy of this transition is characteristic of liquid crystal to isotropic liquid transitions, as it only involves the loss of the orientational order of the molecules.

The cooling scan will show the corresponding exothermic peaks for the reverse transitions. Often, liquid crystals can exhibit supercooling, where the crystallization temperature on cooling is significantly lower than the melting temperature observed on heating. Comparing the heating and cooling scans provides valuable information about the phase reversibility and any potential thermal history effects.

Troubleshooting and Advanced Considerations

-

Baseline Issues: A sloping or uneven baseline can be caused by a mismatch in the mass of the sample and reference pans or by changes in the heat capacity of the sample. Ensure pans are of similar mass and that the instrument is properly calibrated.

-

Broad Peaks: Broad transition peaks can indicate the presence of impurities or a slow transition kinetics. Using a slower heating rate (e.g., 2-5 °C/min) can sometimes improve the resolution of the peaks.

-

Sample Purity: The presence of impurities can depress the melting point and broaden the transition peaks. It is crucial to use a high-purity sample for accurate characterization.

-

Modulated DSC: For very weak transitions or to separate overlapping thermal events, Modulated DSC (MDSC®) can be employed. This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the detailed characterization of the thermotropic liquid crystalline behavior of cholesteryl n-heptyl carbonate. By following a standardized protocol for sample preparation, instrument calibration, and data acquisition, researchers can obtain accurate and reproducible data on the transition temperatures and enthalpies of this material. This information is fundamental for quality control, material development, and for understanding the structure-property relationships in this important class of liquid crystals.

References

-

ASTM International. (2018). ASTM D3418-15: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

-

Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1972). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1-2), 87-97. [Link]

-

Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

-

International Organization for Standardization. (2017). ISO 11357-1:2016: Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. Geneva, CH. [Link]

-

TA Instruments. (n.d.). Hermetic Pans. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Good Thermal Analysis Practice. Retrieved from [Link]

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

-

Wikipedia. (2024). Differential scanning calorimetry. [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cholesteryl n-Alkyl Carbonates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of cholesteryl n-alkyl carbonates. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of molecules. Achieving high purity is critical, especially for applications in liquid crystal technologies and drug delivery systems, where even minor impurities can significantly alter material properties and biological interactions.[1][2]

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the principles behind the purification strategies. We will explore common challenges, troubleshoot experimental hurdles, and provide validated protocols to ensure you can achieve the desired purity for your compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of cholesteryl n-alkyl carbonates. Each solution is based on established chemical principles and practical laboratory experience.

Q1: My initial TLC of the crude reaction mixture shows multiple spots. What are they likely to be, and how should I plan my purification?

A: A complex Thin-Layer Chromatography (TLC) profile is a common issue, especially if technical-grade starting materials were used.[2] The spots likely correspond to:

-

Unreacted Starting Materials:

-

n-Alkanol: Usually more polar than the product. It will have a lower Retention Factor (Rf) and may appear as a streak if present in high concentration.

-

Cholesteryl Chloroformate: This is highly reactive and is typically consumed or quenched during the reaction workup. If present, it would be a nonpolar spot.

-

-

Target Product: The cholesteryl n-alkyl carbonate. Its polarity will be intermediate, largely dictated by the length of the n-alkyl chain.

-

Side Products:

-

Di-cholesteryl carbonate: A potential nonpolar byproduct from the reaction of cholesteryl chloroformate with any residual water or cholesterol.

-

Unidentified impurities: Can arise from the starting materials, particularly long-chain alcohols derived from natural sources.[2]

-

Recommended Action:

-

Characterize the Spots: Run co-spot TLCs with your starting materials to identify them in the crude mixture.

-

Choose the Right Method:

-

If the impurities are of very different polarity from your product (e.g., a polar alcohol and a nonpolar byproduct), column chromatography is the most effective first step.[1][2]

-

If there is one major product spot and minor impurity spots close to it, you might attempt recrystallization first, although chromatography is often necessary for high purity.[2]

-

Below is a decision workflow to guide your strategy.

Caption: Purification strategy decision workflow.

Q2: I'm performing column chromatography, but my compound is streaking on the column and TLC plate. What's causing this?

A: Streaking is typically caused by one of three issues: poor solubility, column overloading, or interactions with the stationary phase.

-

Causality: Cholesteryl n-alkyl carbonates are large, often semi-crystalline molecules. If the mobile phase is not strong enough (i.e., not polar enough) to keep the compound fully dissolved as it moves through the column, it can precipitate and then redissolve, causing a streak. Overloading the column with too much crude material leads to a similar effect, where the "band" of your compound is too concentrated to move cleanly.

Troubleshooting Steps:

-

Adjust Mobile Phase Polarity: Increase the proportion of the more polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate system). This enhances solubility and should lead to more defined bands.

-

Check Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for 100g of silica, use 1-5g of crude product).

-

Use a Filter Agent: Before loading your sample, add a small layer of sand or Celite to the top of the silica gel. This helps apply the sample evenly and prevents disruption of the column bed.

-

Dry Loading: If solubility in the mobile phase is low, consider "dry loading." Dissolve your crude product in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your prepared column.

Q3: My cholesteryl carbonate "oils out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is common for cholesteryl derivatives, which can have low melting points or exist as liquid crystals.[3]

-

Causality: Rapid cooling is the most frequent cause. The solution becomes supersaturated so quickly that molecules don't have time to align into an ordered crystal lattice.[4] An inappropriate solvent choice, where the compound's solubility changes too drastically over a small temperature range, can also be a factor.

Troubleshooting Steps:

-

Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth if necessary. Only after it has reached room temperature should you move it to an ice bath.[4]

-

Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until everything dissolves again, and then attempt to cool slowly.

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

-

Seeding: If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[4]

-

-

Re-evaluate Your Solvent System: The ideal solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures. If a single solvent doesn't work, try a binary solvent system (e.g., acetone/water, ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for cholesteryl n-alkyl carbonates?

A: For most crude cholesteryl n-alkyl carbonates, flash column chromatography on silica gel is the most reliable primary purification method.[1][2]

-

Rationale: These compounds are synthesized from starting materials (an alcohol and cholesteryl chloroformate) that have significantly different polarities than the final product. Chromatography provides excellent resolving power to separate these components effectively. While recrystallization can be an effective final polishing step, it often fails to remove significant quantities of impurities on its own.[2]

Q2: How do I select the right solvent system for column chromatography?

A: The choice of solvent depends on the length of the n-alkyl chain, which modulates the overall polarity of the molecule. The bulky cholesterol core makes all these compounds relatively nonpolar. A common and effective mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[5]

-

Methodology: Start by finding a solvent system that gives your product an Rf value of ~0.3-0.4 on an analytical TLC plate. This Rf value generally provides the best separation on a column.

| Alkyl Chain Length | Polarity | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |

| Short (C1-C4) | Moderately Nonpolar | 85:15 to 80:20 |

| Medium (C5-C12) | Nonpolar | 95:5 to 90:10 |

| Long (C13+) | Very Nonpolar | 98:2 to 95:5 or Hexane:Dichloromethane mixtures |

Q3: What analytical techniques are best for assessing the final purity?

A: A combination of techniques is necessary to confirm purity.

-

Thin-Layer Chromatography (TLC): The simplest method. A pure compound should appear as a single, well-defined spot in multiple solvent systems.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1°C). Impurities will cause the melting point to be depressed and broadened.[4] For cholesteryl derivatives that are liquid crystals, observing the correct phase transition temperatures via Differential Scanning Calorimetry (DSC) is a more powerful indicator of purity.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. Integrating the proton signals can provide a quantitative measure of purity if impurity peaks are well-resolved.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reversed-phase HPLC is an excellent method, capable of detecting very low levels of impurities.[7]

Validated Experimental Protocols

Protocol 1: Preparative Column Chromatography

This protocol describes a standard procedure for purifying approximately 1-2 grams of a crude cholesteryl n-alkyl carbonate.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-

Solvents (HPLC grade): Hexanes, Ethyl Acetate

-

Sand (washed)

-

Crude cholesteryl n-alkyl carbonate

-

Collection tubes

Procedure:

-

Prepare the Column:

-

Secure the column vertically. Add a small plug of glass wool and a thin layer of sand.

-

Create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica bed evenly. Ensure no air bubbles are trapped.[8]

-

Add another thin layer of sand on top of the packed silica.

-

-

Load the Sample:

-

Dissolve the crude product (1-2 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Using a pipette, carefully apply the sample solution to the top layer of sand.

-

Open the stopcock and allow the sample to absorb onto the silica, stopping when the solvent level is just at the top of the sand.

-

-

Elute the Column:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting fractions. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.[8]

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product. For example, start with 95:5 hexane:ethyl acetate and move to 90:10 after the nonpolar impurities have eluted.

-

-

Analyze Fractions:

-

Monitor the collected fractions using TLC.

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified cholesteryl n-alkyl carbonate.

-

Caption: Principle of chromatographic separation.

Protocol 2: Recrystallization

This protocol is for the final purification of a cholesteryl n-alkyl carbonate that is already reasonably pure.

Materials:

-

Partially purified cholesteryl n-alkyl carbonate

-

Erlenmeyer flask

-

Hot plate with stirring

-

Recrystallization solvent (e.g., acetone, isopropanol, or ethyl acetate/hexane mixture)

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution:

-